

spectroscopic comparison of 3-Methyl-4-nitropyridine and its N-oxide

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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

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A Spectroscopic Showdown: 3-Methyl-4-nitropyridine vs. its N-oxide

In the realm of pharmaceutical and materials science, the nuanced differences between a parent molecule and its N-oxide derivative can have profound implications for biological activity, reactivity, and physical properties. This guide provides a detailed spectroscopic comparison of **3-Methyl-4-nitropyridine** and its corresponding N-oxide, offering researchers, scientists, and drug development professionals a comprehensive dataset and procedural overview for their own investigations.

Data Presentation: A Comparative Analysis

The following table summarizes the key spectroscopic data for **3-Methyl-4-nitropyridine** and **3-Methyl-4-nitropyridine** N-oxide. While experimental data for the N-oxide is available, there is a notable lack of readily accessible experimental spectroscopic data for the parent compound, **3-Methyl-4-nitropyridine**. This data gap is highlighted in the table.

Spectroscopic Technique	3-Methyl-4-nitropyridine	3-Methyl-4-nitropyridine N-oxide	Key Differences
¹ H NMR	Data not readily available	δ (ppm): 8.42 (d, H-2), 8.25 (s, H-5), 7.85 (d, H-6), 2.60 (s, CH ₃) [in CDCl ₃]	The N-oxide group significantly deshields the protons on the pyridine ring, particularly H-2 and H-6, due to its electron-withdrawing nature.
¹³ C NMR	Data not readily available	δ (ppm): 148.5 (C-4), 141.2 (C-2), 139.8 (C-6), 125.5 (C-5), 123.8 (C-3), 17.2 (CH ₃) [in DMSO-d ₆][1]	The N-oxide functionality influences the chemical shifts of all ring carbons, with notable deshielding of C-2 and C-6.
Infrared (IR)	Data not readily available	ν (cm ⁻¹): ~1520 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch), ~1250 (N-O stretch)[1]	The prominent N-O stretching vibration is a key diagnostic peak for the N-oxide. The nitro group stretches are also present.
UV-Vis	Data not readily available	Data not readily available in searched literature.	The N-oxide is expected to cause a bathochromic (red) shift in the UV-Vis absorption bands compared to the parent pyridine due to extended conjugation.
Mass Spectrometry	Molecular Weight: 138.12 g/mol [2]	Molecular Weight: 154.12 g/mol .[3] A prominent [M-16] ⁺ peak corresponding to	The N-oxide will have a molecular ion peak 16 amu higher than the parent compound.

the loss of the oxygen atom is often observed.[4]

The loss of an oxygen atom is a characteristic fragmentation pattern for N-oxides.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).
 - Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Visible (UV-Vis) Spectroscopy

- Solution-Phase UV-Vis Spectroscopy:
 - Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline correction should be performed using a cuvette containing only the solvent.
 - Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law.

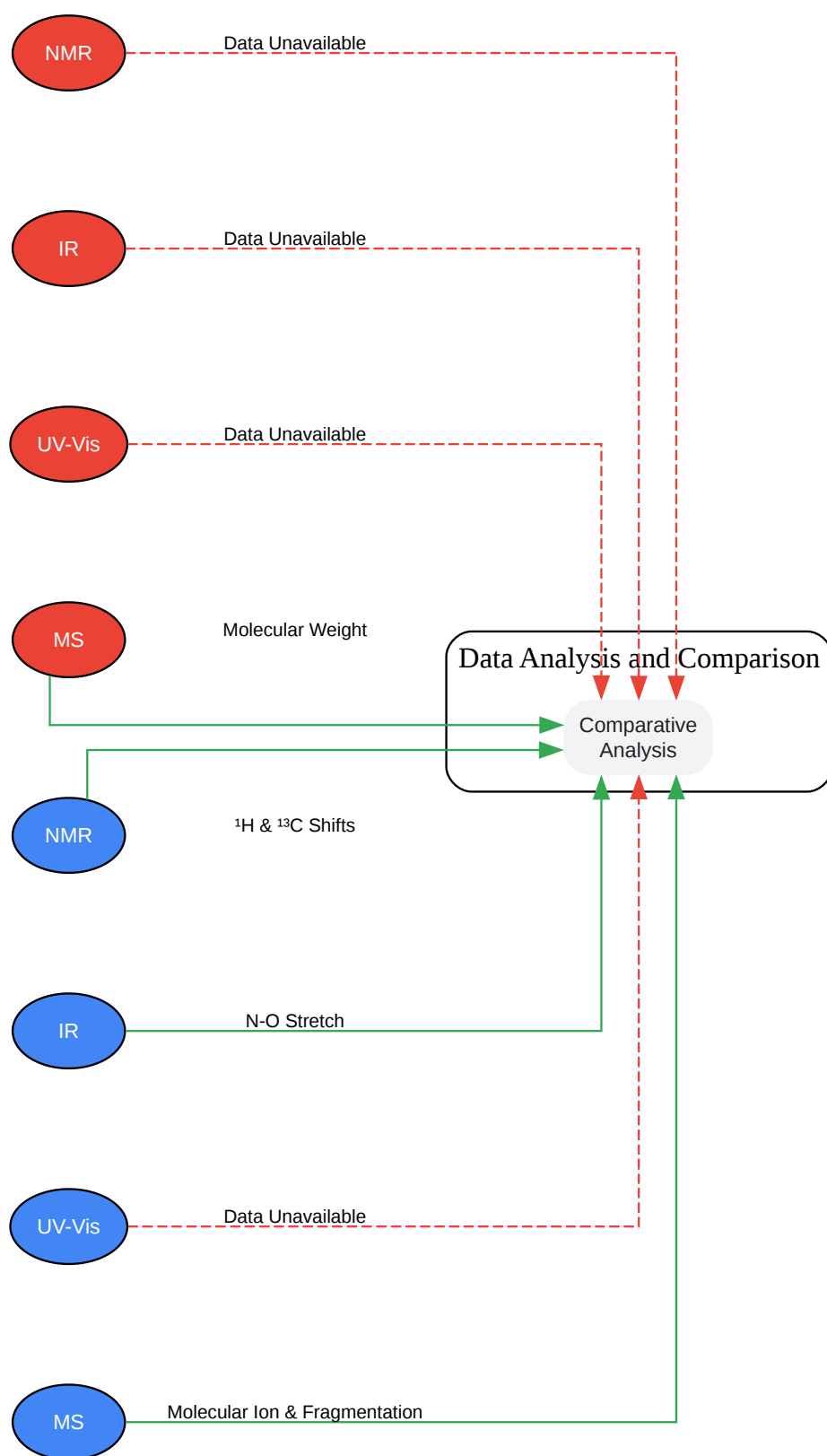
Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph for volatile compounds.
 - Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **3-Methyl-4-nitropyridine** and its N-oxide.



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Caption: Workflow for the spectroscopic comparison of the two compounds.

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